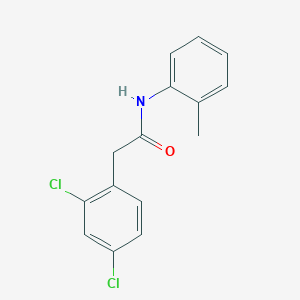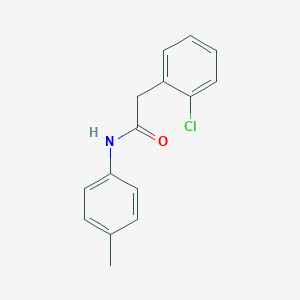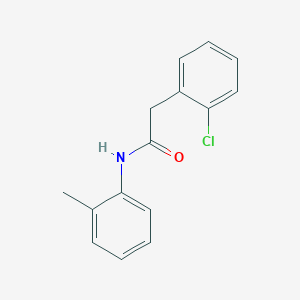
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in various cellular processes.
Mechanism of Action
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide acts as a potent inhibitor of this compound, a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compound leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and growth of neurons. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a critical role in the pathogenesis of various diseases, including Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of this compound and has been shown to have neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and cancer. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its long-term effects are not well understood.
Future Directions
There are several future directions for the study of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it could be studied for its potential use in the treatment of various cancers. Further studies are needed to determine the long-term effects of this compound and its potential side effects. Finally, its potential use in combination therapy with other drugs could also be investigated.
Synthesis Methods
The synthesis of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-amine to form the desired product. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Additionally, it has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and pancreatic cancer.
properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c1-9-4-5-15-13(6-9)16-14(17)10-2-3-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17) |
InChI Key |
ITNORDBLOBPAOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
solubility |
38.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















